(1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol
CAS No.: 1932670-70-6
Cat. No.: VC3109678
Molecular Formula: C10H15NOS2
Molecular Weight: 229.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1932670-70-6 |
|---|---|
| Molecular Formula | C10H15NOS2 |
| Molecular Weight | 229.4 g/mol |
| IUPAC Name | (1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol |
| Standard InChI | InChI=1S/C10H15NOS2/c1-7-6-13-10(11-7)14-9-5-3-2-4-8(9)12/h6,8-9,12H,2-5H2,1H3/t8-,9-/m0/s1 |
| Standard InChI Key | QPYXFZOXMJJRTO-IUCAKERBSA-N |
| Isomeric SMILES | CC1=CSC(=N1)S[C@H]2CCCC[C@@H]2O |
| SMILES | CC1=CSC(=N1)SC2CCCCC2O |
| Canonical SMILES | CC1=CSC(=N1)SC2CCCCC2O |
Introduction
Chemical Identity and Structure
(1S,2S)-2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol is a chiral compound with the CAS Registry Number 1932670-70-6. The molecular formula is C10H15NOS2 with a defined stereochemistry indicated by the (1S,2S) prefix, denoting specific spatial arrangements at the two stereogenic centers within the cyclohexane ring .
The compound features several key structural elements:
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A 4-methyl-1,3-thiazole heterocyclic ring
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A sulfanyl (thioether) linkage connecting the thiazole to the cyclohexane ring
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A cyclohexane ring with two stereogenic centers
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A hydroxyl group at the 1-position of the cyclohexane ring
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Specific (1S,2S) stereochemistry, indicating both substituents are on the same face of the cyclohexane ring
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H15NOS2 |
| Molecular Weight | 229.36 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Expected to be soluble in organic solvents |
| Stereochemistry | (1S,2S) configuration |
| Functional Groups | Thiazole, thioether (sulfanyl), hydroxyl |
Structural Significance and Comparisons
The thiazole moiety in this compound is particularly significant as thiazole-containing compounds demonstrate diverse biological activities. The 1,3-thiazole ring contains one sulfur and one nitrogen atom in a five-membered aromatic heterocycle, contributing to its distinct chemical properties and reactivity .
Structurally related compounds include:
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1-(2-thiazolyl)cyclohexanol, which differs by lacking the methyl group on the thiazole ring and having a different connectivity pattern
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[(4-Methyl-1,3-Thiazol-2-yl)sulfanyl]acetic acid (CAS: 5685-17-6), which shares the 4-methyl-1,3-thiazole-2-sulfanyl moiety but connects to an acetic acid rather than a cyclohexanol
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1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]cyclohexan-1-ol, which has a different substitution pattern on the thiazole ring and different connectivity to the cyclohexanol
For reference, similar thiazole compounds have been prepared through the following reaction pathway:
"Interaction of the lithiated thiazole with acetaldehyde yields 1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol, analogously with cyclohexanone, 1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]cyclohexan-1-ol was obtained."
Reactivity Profile
The reactivity of (1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol can be predicted based on its functional groups:
Functional Group Reactivity
| Functional Group | Expected Reactivity |
|---|---|
| Thiazole Ring | Electrophilic aromatic substitution (deactivated compared to benzene) Metallation at C5 position (if unsubstituted) Coordination with metals through the nitrogen atom |
| Thioether (Sulfanyl) | Oxidation to sulfoxide or sulfone Nucleophilic substitution under strong conditions Metal coordination |
| Hydroxyl Group | Esterification Oxidation to ketone Dehydration reactions Etherification |
| Methyl Group (on thiazole) | Benzylic-type reactivity (although reduced) Oxidation to carboxylic acid derivatives |
Research Findings on Related Compounds
While specific research on (1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol is limited in the available literature, findings from studies on related compounds provide valuable context:
Enzyme Inhibition Studies
Research on thiazol-4(5H)-one derivatives has revealed significant inhibitory activity against 11β-hydroxysteroid dehydrogenase enzymes. Specifically, derivatives containing a spiro system of thiazole and cyclohexane rings showed the highest degree of 11β-HSD1 inhibition (54.53% at 10 μM) among tested compounds .
Inhibition percentages for various thiazole derivatives:
| Compound | 11β-HSD1 Inhibition (% at 10 μM) | 11β-HSD2 Inhibition (% at 10 μM) |
|---|---|---|
| Spiro thiazole-cyclohexane derivative | 54.53 | 17.35 |
| Ethyl-substituted thiazole derivative | Not significant | 47.08 |
| n-Propyl-substituted thiazole derivative | Not significant | 54.59 |
These results suggest that thiazole derivatives with cyclohexane moieties, similar to our target compound, may have significant enzyme-inhibitory properties.
Structural Studies of Thiazole Compounds
Studies on thiazole as a hydrate former have revealed interesting structural properties. In particular, thiazole forms structure II (sII) hydrate crystals with small molecules like CH4 and CO2. The positioning of thiazole in these structures shows that both nitrogen and sulfur atoms in the thiazole ring exhibit guest-host interactions with water frameworks, such as O-H···N/O-H···S hydrogen bonds .
These findings highlight the importance of the thiazole moiety in molecular interactions and may suggest potential applications for compounds like (1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol in host-guest chemistry or crystal engineering.
Synthetic Studies
Similar thiazole derivatives have been synthesized through various methods. For instance, 2-(cyclopentylamino)thiazol-4(5H)-one derivatives with different substituents were synthesized using different procedures depending on the nature of the substituents:
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Procedure A: For derivatives with aliphatic substituents, involving reaction in chloroform at room temperature for 14-21 days .
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Procedure C: For derivatives with aromatic substituents and a spiro system of thiazole and alicyclic rings, involving microwave radiation at 150-160°C in the presence of N,N-diisopropylethylamine .
Future Research Directions
Based on the structural features and potential applications of (1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol, several promising research directions can be proposed:
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Comprehensive biological activity screening: Testing the compound against various biological targets, particularly enzyme inhibition assays focusing on dehydrogenases and other enzymes relevant to metabolic disorders or cancer.
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Structure-activity relationship studies: Synthesizing analogs with modifications at different positions to determine the effect on biological activity.
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Coordination chemistry investigations: Exploring the potential of the compound as a ligand in metal complexes, which might have applications in catalysis or materials science.
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Crystal engineering studies: Investigating the solid-state behavior and potential for forming co-crystals or inclusion compounds, based on the known behavior of thiazole in hydrate formations.
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Development of synthetic methodologies: Establishing efficient, stereoselective methods for synthesizing the compound and related derivatives.
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